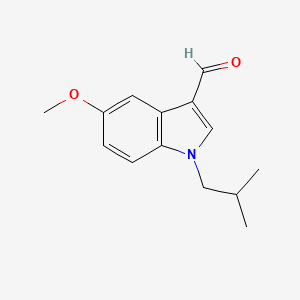

1-Isobutyl-5-methoxy-1H-indole-3-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Isobutyl-5-methoxy-1H-indole-3-carbaldehyde is a chemical compound with the molecular formula C14H17NO2 and a molecular weight of 231.3 g/mol . It is an indole derivative, which is a significant class of heterocyclic compounds found in many natural products and pharmaceuticals . This compound is primarily used in research settings, particularly in the field of proteomics .

Wirkmechanismus

Target of Action

The primary targets of 1-Isobutyl-5-methoxy-1H-indole-3-carbaldehyde It is known that indole derivatives, to which this compound belongs, play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders, including cancer and microbial infections .

Mode of Action

The exact mode of action of This compound Indole derivatives are known to interact with multiple receptors, which makes them useful in developing new therapeutic derivatives .

Biochemical Pathways

The specific biochemical pathways affected by This compound Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of This compound The compound’s molecular weight is 231.3, and its molecular formula is C14H17NO2 , which may influence its pharmacokinetic properties.

Result of Action

The specific molecular and cellular effects of This compound Indole derivatives are known to have various biological activities, suggesting that they may have diverse molecular and cellular effects .

Biochemische Analyse

Biochemical Properties

1-Isobutyl-5-methoxy-1H-indole-3-carbaldehyde plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to interact with enzymes involved in the synthesis of biologically active compounds . These interactions often involve binding to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity. Additionally, this compound can form complexes with proteins, affecting their stability and function .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives, including this compound, have been reported to exhibit anti-cancer properties by inducing apoptosis in cancer cells . This compound can also affect the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and inhibition of cell proliferation .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound can bind to specific biomolecules, such as receptors and enzymes, altering their activity. For instance, this compound has been shown to act as an agonist at the aryl hydrocarbon receptor, stimulating the production of interleukin-22 in intestinal immune cells . This interaction leads to the activation of downstream signaling pathways, resulting in various cellular responses. Additionally, this compound can modulate gene expression by influencing transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Prolonged exposure to light and heat can lead to its degradation, resulting in reduced efficacy. Long-term studies have also indicated that continuous exposure to this compound can lead to adaptive cellular responses, such as changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit beneficial effects, such as anti-inflammatory and anti-cancer properties . At high doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. For example, this compound can undergo oxidation and reduction reactions catalyzed by cytochrome P450 enzymes, leading to the formation of metabolites with different biological activities . Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters, such as ATP-binding cassette (ABC) transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues is also influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, this compound has been shown to localize to the nucleus, where it can interact with nuclear receptors and transcription factors . Additionally, this compound can be directed to the mitochondria, influencing mitochondrial function and energy metabolism .

Vorbereitungsmethoden

The synthesis of 1-Isobutyl-5-methoxy-1H-indole-3-carbaldehyde involves several steps. One common method includes the Knoevenagel condensation of indole-3-carboxaldehyde with an appropriate alkylating agent . The reaction conditions typically involve the use of a base such as piperidine in an organic solvent like ethanol . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield .

Analyse Chemischer Reaktionen

1-Isobutyl-5-methoxy-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

The major products formed from these reactions include carboxylic acids, alcohols, and substituted indole derivatives .

Wissenschaftliche Forschungsanwendungen

1-Isobutyl-5-methoxy-1H-indole-3-carbaldehyde has several scientific research applications:

Vergleich Mit ähnlichen Verbindungen

1-Isobutyl-5-methoxy-1H-indole-3-carbaldehyde is unique due to its specific substitution pattern on the indole ring. Similar compounds include:

5-Methoxy-1H-indole-3-carbaldehyde: Lacks the isobutyl group, which may result in different biological activities and reactivity.

1H-Indole-3-carbaldehyde: The parent compound without any substituents, used as a common precursor in the synthesis of various indole derivatives.

1-Isobutyl-1H-indole-3-carbaldehyde: Similar structure but without the methoxy group, which can affect its chemical properties and applications.

These comparisons highlight the importance of specific functional groups in determining the compound’s properties and applications.

Biologische Aktivität

1-Isobutyl-5-methoxy-1H-indole-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. Characterized by an indole core with an isobutyl and methoxy substituent, this compound has been studied for its interactions with various biological systems, particularly in the context of anti-inflammatory, antimicrobial, and immunomodulatory activities.

Chemical Structure and Properties

The molecular formula of this compound is C13H15NO2, with a molecular weight of approximately 231.3 g/mol. Its structure can be summarized as follows:

| Property | Description |

|---|---|

| Molecular Formula | C13H15NO2 |

| Molecular Weight | 231.3 g/mol |

| Functional Groups | Indole, aldehyde, methoxy, isobutyl |

Antimicrobial Activity

Research indicates that derivatives of indole, including this compound, exhibit notable antimicrobial properties. The compound has shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). In studies, it was found that indole derivatives can inhibit the growth of S. aureus with a minimum inhibitory concentration (MIC) as low as 1 μg/mL, highlighting their potential in treating resistant infections .

Anti-inflammatory Effects

The compound acts as a receptor agonist at the aryl hydrocarbon receptor (AhR), which plays a crucial role in modulating immune responses. Activation of AhR by this compound stimulates the production of interleukin-22 (IL-22), a cytokine involved in mucosal immunity and inflammation. This mechanism positions the compound as a candidate for therapeutic strategies aimed at inflammatory diseases.

Immunomodulatory Properties

In addition to its anti-inflammatory effects, the compound has been linked to enhancing mucosal reactivity through its action on immune cells. This property suggests its potential utility in conditions where immune modulation is beneficial, such as autoimmune diseases or during infections.

Study on Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several indole derivatives against Mycobacterium tuberculosis and Candida albicans. The results indicated that compounds similar to this compound exhibited strong inhibitory effects against these pathogens, suggesting a broader spectrum of activity that warrants further exploration .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that modifications to the indole core can significantly impact biological activity. For instance, variations in substituents at the 5-position of the indole ring have been correlated with enhanced antimicrobial properties. Compounds with halogen substitutions demonstrated increased potency against MRSA, emphasizing the importance of structural optimization in drug development .

Eigenschaften

IUPAC Name |

5-methoxy-1-(2-methylpropyl)indole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c1-10(2)7-15-8-11(9-16)13-6-12(17-3)4-5-14(13)15/h4-6,8-10H,7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVJLRAZNAZXVET-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C=C(C2=C1C=CC(=C2)OC)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.